molecular formula C18H21NO5S2 B11043826 2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

2-(2,5-Dimethoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

Cat. No.: B11043826
M. Wt: 395.5 g/mol
InChI Key: ZNHUEPZQADYXPQ-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE is a complex organic compound that features a thiazole ring, a sulfone group, and multiple methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the sulfone group and the methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with similar methoxy substituents.

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent in organic synthesis.

Uniqueness

2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLAN-3-YL (4-METHOXYPHENYL) SULFONE is unique due to its combination of a thiazole ring and a sulfone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C18H21NO5S2/c1-22-13-4-7-15(8-5-13)26(20,21)19-10-11-25-18(19)16-12-14(23-2)6-9-17(16)24-3/h4-9,12,18H,10-11H2,1-3H3

InChI Key

ZNHUEPZQADYXPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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